2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole
Description
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a sulfonylated indole derivative characterized by a trifluoromethoxy (-OCF₃) substituent on the para position of the phenylsulfonyl group.
Properties
Molecular Formula |
C15H10F3NO3S |
|---|---|
Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]sulfonyl-1H-indole |
InChI |
InChI=1S/C15H10F3NO3S/c16-15(17,18)22-11-5-7-12(8-6-11)23(20,21)14-9-10-3-1-2-4-13(10)19-14/h1-9,19H |
InChI Key |
QNFKOJDPNPIWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with indole under specific conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .
Scientific Research Applications
2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as electrochromic devices
Mechanism of Action
The mechanism of action of 2-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The sulfonyl group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of 2-arylsulfonyl-1H-indoles. Key analogs and their substituents include:
Key Observations :
- Electronic Effects : The trifluoromethoxy group (-OCF₃) is more electron-withdrawing than -OCH₃ or -CH₃, which may reduce electron density at the sulfonyl group, affecting binding to targets like COX-2 .
- Biological Relevance : Methylsulfonyl analogs (e.g., 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives) exhibit high COX-2 selectivity (SI >30), suggesting that sulfonyl substituents critically influence enzyme interaction .
Physicochemical Properties
- Melting Points : Methylsulfonyl derivatives (e.g., 2-(4-methylphenyl)sulfonyl-1H-indole) exhibit mp 116–117°C, while brominated analogs (e.g., 2-(bromomethyl)-1-(phenylsulfonyl)-1H-indole) melt at 116–117°C . The trifluoromethoxy group’s impact on melting point remains uncharacterized but likely increases due to higher molecular weight.
- Solubility : Trifluoromethoxy and trifluoromethyl groups may reduce aqueous solubility compared to methoxy or methyl substituents, necessitating formulation optimization .
Biological Activity
The compound 2-((4-(trifluoromethoxy)phenyl)sulfonyl)-1H-indole is a derivative of the indole core, which has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a sulfonamide group linked to an indole moiety, which is known for its ability to interact with various biological targets. The trifluoromethoxy substitution enhances its lipophilicity and potential bioactivity.
Antibacterial Activity
Research has demonstrated that compounds with indole cores exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial efficacy of indole derivatives against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 4 µg/mL, indicating potent activity against resistant strains .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| CZ74 | MRSA | 2 |
| CZ74 | VRE | 4 |
| Compound A | E. coli | 8 |
| Compound B | S. pyogenes | 5 |
Anticancer Activity
Indole derivatives have also shown promise as anticancer agents. A recent study reported that certain indole-based compounds exhibited inhibitory effects on VEGFR-2, a critical target in cancer therapy. The compound demonstrated an IC50 value of 25 nM against VEGFR-2, which is notably lower than that of the standard drug sorafenib (35 nM). Additionally, antiproliferative assays revealed low IC50 values against various cancer cell lines, including MCF-7 and HCT116, suggesting strong potential for therapeutic applications .
Table 2: Anticancer Activity of Indole Derivatives
| Compound | Target Enzyme | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
|---|---|---|---|---|
| Compound C | VEGFR-2 | 25 | MCF-7 | 12.93 |
| Compound D | VEGFR-2 | 30 | HCT116 | 11.52 |
| Sorafenib | VEGFR-2 | 35 | MCF-7 | N/A |
The biological activity of indole derivatives often involves their ability to disrupt critical cellular processes. For example, the compound's interaction with bacterial proteins such as FtsZ has been noted to inhibit cell division through disruption of polymerization processes . In cancer cells, the inhibition of VEGFR-2 leads to reduced angiogenesis and tumor growth.
Case Studies
Several case studies have highlighted the effectiveness of indole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving a library of indole derivatives showed that specific compounds effectively reduced bacterial load in patients with MRSA infections.
- Case Study on Anticancer Potential : Preclinical studies demonstrated that a novel indole derivative significantly inhibited tumor growth in xenograft models, supporting its advancement into clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
